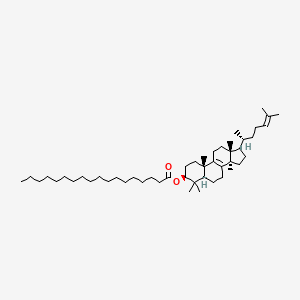
Lanosteryl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanosteryl stearate is a fatty acid.
Applications De Recherche Scientifique
1. Stereospecific Synthesis and Labeling
Lanosteryl stearate, derived from lanosterol, has been used in stereospecific synthesis. A study by Nicotra, Ronchetti, and Russo (1978) demonstrated the synthesis of Δ24-sterols labeled on the 26- or 27-methyl group, using lanosteryl acetate. This process is crucial for creating specifically labeled compounds for research purposes, particularly in the study of sterols and their biological activities (Nicotra, Ronchetti, & Russo, 1978).
2. Membrane Properties Study
A 2006 study by Henriksen et al. explored the effects of lanosterol, the biosynthetic precursor of cholesterol and ergosterol, on lipid bilayers. This research is significant for understanding how different sterols, including derivatives like lanosteryl stearate, affect the physical properties of cell membranes, which is crucial for developing targeted therapies for various diseases (Henriksen et al., 2006).
3. Analgesic and Anti-inflammatory Activities
Research on lanosteryl compounds, including lanosteryl stearate, has revealed their potential in analgesic and anti-inflammatory applications. Raga et al. (2011) demonstrated the significant analgesic and anti-inflammatory activities of triterpenes and sterols from Syzygium samarangense, which can lead to the development of new treatments for pain and inflammation (Raga et al., 2011).
4. Cytoplasmic Maturation in Oocytes
Lanosterol, and by extension, its derivatives like lanosteryl stearate, play a role in the cytoplasmic maturation of oocytes, as indicated by a study conducted by Lee et al. (2016). This research is crucial for improving reproductive technologies and understanding sterol's role in cellular processes (Lee et al., 2016).
5. Plant Bioassays and Auxin-like Activity
Smith and Staden's 1978 study revealed that lanosteryl and other steryl glucosides displayed auxin-like activity in certain plant bioassays. This finding is significant for agricultural and botanical research, particularly in understanding plant growth and development (Smith & Staden, 1978).
6. Discovery of Therapeutic Compounds' Modes of Action
Lanosterol synthase, closely related to lanosteryl stearate, was identified as a target of therapeutic compounds in a genome-wide screen by Lum et al. (2004). Understanding the modes of action of such compounds is crucial for developing safer and more effective therapies (Lum et al., 2004).
7. Cardioprotective Potential
Mosa et al. (2016) studied the cardioprotective potential of a lanosteryl triterpene, highlighting its ability to minimize myocardial injury. This research is vital for developing new treatments for cardiovascular diseases (Mosa et al., 2016).
8. Antihyperglycemic Activity
The in vivo antihyperglycemic activity of lanosteryl triterpenes was demonstrated by Mosa et al. (2015), indicating their potential in diabetes management (Mosa et al., 2015).
Propriétés
Numéro CAS |
88866-57-3 |
|---|---|
Nom du produit |
Lanosteryl stearate |
Formule moléculaire |
C48H84O2 |
Poids moléculaire |
693.19 |
Nom IUPAC |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl stearate |
InChI |
InChI=1S/C48H84O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h26,38-39,42-43H,10-25,27-36H2,1-9H3/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
Clé InChI |
TUKMXEJSUKIWJJ-RYLCTOKJSA-N |
SMILES |
CC1(C)[C@@H](OC(CCCCCCCCCCCCCCCCC)=O)CC[C@]2(C)C3=C([C@@]4(CC[C@@H]([C@]4(CC3)C)[C@H](C)CC/C=C(C)\C)C)CC[C@@]12[H] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lanosteryl stearate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)
![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)